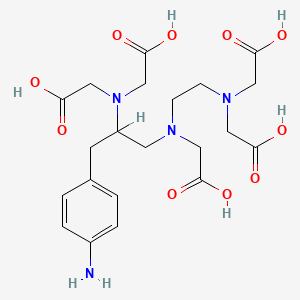

p-NH₂-Bn-DTPA

Descripción general

Descripción

P-NH2-Bn-DTPA is a useful research compound. Its molecular formula is C21H30N4O10 and its molecular weight is 498.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality p-NH2-Bn-DTPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-NH2-Bn-DTPA including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Agentes de Contraste para Imagen por Resonancia Magnética (IRM) p-NH₂-Bn-DTPA puede conjugarse con iones de gadolinio (Gd) para crear agentes de contraste de RM. Estos agentes mejoran la relajatividad y las capacidades de direccionamiento de las exploraciones de RM, lo que ayuda a visualizar tejidos y cambios patológicos.

- Los investigadores han sintetizado y evaluado This compound-(Lys-Dabcyl₆,Phe₇)-pHBSP para la imagen de isquemia cardíaca. Este agente radiopéptido escintigráfico se une a las células cardíacas hipóxicas, lo que permite la detección temprana de regiones isquémicas. Los estudios de biodistribución y la escintigrafía SPECT/CT demostraron su acumulación en áreas isquémicas {svg_1}.

- pHBSP, derivado de la eritropoyetina, juega un papel crucial en la unión al receptor de eritropoyetina-receptor común Beta (EPOR-βcR). Al incorporar This compound en pHBSP, los investigadores pueden desarrollar potencialmente terapias dirigidas para las células cardíacas hipóxicas o isquémicas {svg_2}.

- This compound puede quelar varios radiometales (por ejemplo, tecnecio-99m, galio-68, indio-111). Estos compuestos radiomarcados se utilizan en medicina nuclear para el diagnóstico por imágenes (exploraciones SPECT o PET) y la terapia dirigida {svg_3}.

- Los investigadores investigan el comportamiento de coordinación de This compound con iones metálicos de transición (por ejemplo, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Cr³⁺). Comprender estas interacciones ayuda en el diseño de nuevos fármacos o agentes de imagen basados en metales {svg_4}.

- Las propiedades quelantes de This compound se pueden aprovechar para la administración de fármacos. Al unir moléculas terapéuticas al quelante, los investigadores exploran la administración dirigida de fármacos a tejidos o células específicos {svg_5}.

Imagen de Isquemia Cardíaca

Direccionamiento del Receptor de Eritropoyetina

Radiofármacos para Medicina Nuclear

Estudios de Complejación de Iones Metálicos

Sistemas de Liberación de Fármacos

Mecanismo De Acción

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

p-NH2-Bn-DTPA interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of p-NH2-Bn-DTPA is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of p-NH2-Bn-DTPA is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

Propiedades

IUPAC Name |

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWPBDUNJUSES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

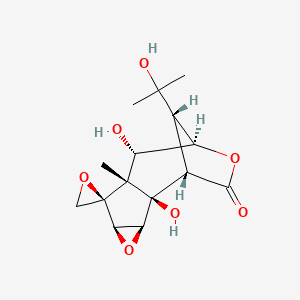

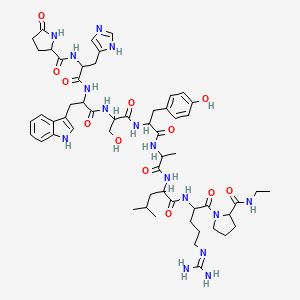

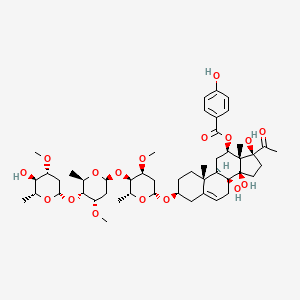

Feasible Synthetic Routes

Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?

A: The research primarily focuses on the ability of p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The p-NH2-Bn-DTPA acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.

Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?

A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.

Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?

A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)